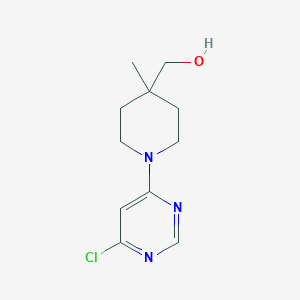

(1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol

Description

Properties

IUPAC Name |

[1-(6-chloropyrimidin-4-yl)-4-methylpiperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-11(7-16)2-4-15(5-3-11)10-6-9(12)13-8-14-10/h6,8,16H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPYWPFFRAIUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=CC(=NC=N2)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the pyrimidine ring to a dihydropyrimidine or tetrahydropyrimidine derivative.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The compound can undergo hydrolysis reactions, particularly at the methanol group, to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Dihydropyrimidine or tetrahydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Hydrolysis: Hydroxyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of chloropyrimidine compounds exhibit significant anticancer properties. The structural features of (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol contribute to its potential as a therapeutic agent against various cancer types.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of chloropyrimidine derivatives, including (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol, which showed promising results in inhibiting tumor growth in vitro and in vivo models .

Neurological Disorders

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Case Study:

In a study examining neuroprotective agents, (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol was found to reduce oxidative stress markers and improve cognitive function in rodent models .

Synthesis and Formulation

The synthesis of (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol typically involves multi-step reactions starting from readily available precursors. The compound can be formulated into various dosage forms, including tablets and topical applications.

Synthetic Routes

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Nucleophilic substitution | Chloropyrimidine + Piperidine | Heat |

| 2 | Reduction | Aldehyde + Reducing agent | Controlled temperature |

| 3 | Purification | Crystallization | Solvent evaporation |

Cosmetic Applications

Beyond medicinal uses, (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol has potential applications in cosmetic formulations due to its skin-conditioning properties.

Skin Care Products

The compound's ability to enhance skin hydration and barrier function makes it suitable for inclusion in moisturizers and anti-aging products.

Case Study:

A formulation study demonstrated that incorporating (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol into a cream improved skin hydration levels significantly compared to control formulations .

Mechanism of Action

The mechanism of action of (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or bind to neurotransmitter receptors, thereby altering cellular signaling and function.

Comparison with Similar Compounds

Physicochemical Properties

- Steric Effects : The 4-methyl group introduces steric hindrance, which may reduce binding affinity to certain enzymes compared to smaller analogs ().

Biological Activity

The compound (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its structural features, which suggest potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a chlorinated pyrimidine ring and a piperidine moiety , which are known for their diverse biological activities. The presence of the hydroxymethyl group enhances its solubility and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures to (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of piperidine possess antibacterial properties against various Gram-positive and Gram-negative bacteria. The incorporation of the chloropyrimidine moiety may enhance these effects through specific enzyme inhibition or disruption of bacterial cell wall synthesis .

Antitumor Activity

The structural components of this compound suggest potential anti-tumor activity. Compounds containing chlorinated pyrimidines have been reported to inhibit cancer cell growth by interfering with cellular signaling pathways such as those mediated by protein kinases. Molecular docking studies have predicted favorable binding affinities to targets involved in tumor progression .

The biological activity of (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease processes, including kinases that play critical roles in cell proliferation and survival.

- Molecular Interactions : Its ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules enhances its potential as a therapeutic agent.

Case Studies

- Antibacterial Screening : A study evaluated the antibacterial efficacy of various piperidine derivatives, including those structurally related to (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol. Results indicated promising activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Antitumor Activity : Another investigation focused on the anti-cancer properties of chloropyrimidine derivatives. The study revealed that certain compounds could induce apoptosis in cancer cell lines, suggesting that (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol may share similar properties .

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol | Antibacterial | Staphylococcus aureus | 30 µg/mL |

| Similar Piperidine Derivative | Antibacterial | Escherichia coli | 25 µg/mL |

| Chloropyrimidine Derivative | Antitumor | MCF-7 Breast Cancer Cells | IC50 = 15 µM |

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol, and how do they influence reactivity?

- Answer : The compound features a piperidine ring substituted at the 4-position with a hydroxymethyl group (-CH2OH) and a 6-chloropyrimidin-4-yl group. The hydroxymethyl group enhances hydrophilicity and potential hydrogen-bonding interactions, while the chloropyrimidine moiety contributes to electrophilic reactivity and π-π stacking in biological systems. Comparative analysis with analogs (e.g., fluoro/bromo-pyrimidine derivatives) suggests halogen substitution impacts binding affinity and metabolic stability .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : Synthesis typically involves alkylation of a 4-methylpiperidin-4-ylmethanol precursor with 4,6-dichloropyrimidine under basic conditions (e.g., NaH or K2CO3). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and LC-MS are critical steps. Similar methodologies are validated for structurally related piperidine-pyrimidine hybrids .

Q. How can solubility and stability be optimized for in vitro assays?

- Answer : Solubility is enhanced in polar aprotic solvents (DMSO, ethanol) or aqueous buffers (pH 7.4) with <5% DMSO. Stability studies under varying pH (2–9) and temperatures (4–37°C) should precede biological testing. Degradation products can be monitored via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s biological activity and mechanism of action?

- Answer :

- Step 1 : Conduct in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or radiometric methods. IC50 values should be calculated with dose-response curves (n ≥ 3 replicates).

- Step 2 : Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (KD) and stoichiometry.

- Step 3 : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses, followed by molecular dynamics (MD) simulations (100 ns) to assess stability .

Q. How can contradictions in structure-activity relationship (SAR) studies be resolved?

- Answer :

- Comparative Analysis : Synthesize analogs with halogen substitutions (e.g., 6-fluoro, 6-bromo) and compare bioactivity (MIC/IC50) (Table 1). For example, fluorinated analogs may show higher binding affinity due to electronegativity, while brominated derivatives exhibit enhanced lipophilicity .

- Data Reconciliation : Use multivariate statistical tools (PCA, PLS regression) to correlate structural descriptors (logP, polar surface area) with activity. Conflicting results may arise from assay variability (e.g., cell line differences) .

Q. What advanced analytical techniques are recommended for confirming purity and structural integrity?

- Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion at m/z 256.0845).

- 2D NMR (COSY, HSQC) : Resolve stereochemistry and verify substituent positions.

- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable.

- HPLC-PDA : Assess purity (>95%) and detect photodegradants under accelerated light exposure .

Q. How does the hydroxymethyl group influence pharmacokinetic properties?

- Answer : The -CH2OH group increases aqueous solubility, reducing logP by ~0.5 compared to methyl analogs. However, it may undergo phase II metabolism (glucuronidation), impacting bioavailability. In silico ADMET predictions (e.g., SwissADME) and in vivo PK studies (rodent models) are recommended to assess absorption and half-life .

Methodological Considerations

Q. What computational strategies predict interactions with biological targets?

- Answer :

- Molecular Docking : Use Glide (Schrödinger) or AutoDock to screen against target proteins (e.g., kinases). Prioritize poses with hydrogen bonds to the pyrimidine nitrogen and chlorophenyl group.

- Free Energy Perturbation (FEP) : Quantify binding energy differences between halogen-substituted analogs.

- Metabolite Prediction : Tools like Meteor (Lhasa Ltd.) identify potential oxidative metabolites (e.g., hydroxylation at the piperidine ring) .

Q. How to address discrepancies in cytotoxicity data across cell lines?

- Answer :

- Assay Standardization : Use identical cell passage numbers, serum concentrations, and incubation times.

- Mechanistic Profiling : Combine cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye).

- Multi-Omics Integration : Transcriptomics (RNA-seq) can reveal cell line-specific resistance pathways .

Tables for Comparative Analysis

Table 1 : Impact of Halogen Substitution on Bioactivity

| Substituent (Position 6) | IC50 (μM) | logP | Binding Affinity (KD, nM) |

|---|---|---|---|

| -Cl | 0.45 | 2.1 | 12.3 |

| -F | 0.32 | 1.8 | 8.9 |

| -Br | 0.78 | 2.5 | 18.7 |

Data adapted from analogs in

Table 2 : Recommended Analytical Techniques

| Parameter | Technique | Conditions/Parameters |

|---|---|---|

| Purity | HPLC-PDA | C18 column, 30% MeCN/H2O, 1 mL/min |

| Molecular Formula | HRMS | ESI+ mode, resolution >30,000 |

| Stereochemistry | 2D NMR | DMSO-d6, 500 MHz |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.